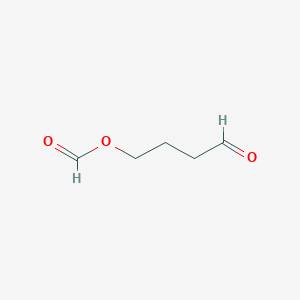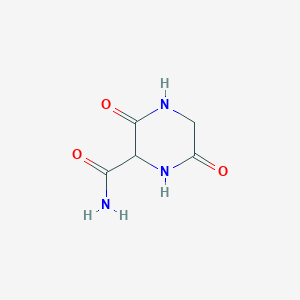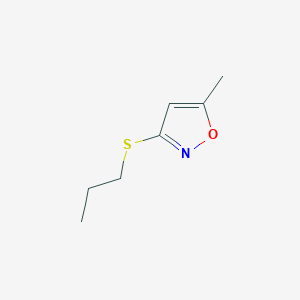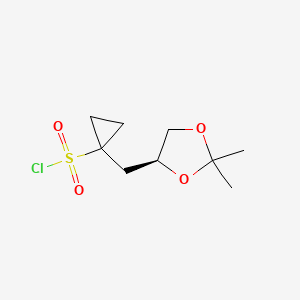
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds containing the functional group R-SO2-Cl. They are widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonylureas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of the dioxolane group: The dioxolane ring can be introduced via acetalization reactions involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance efficiency.
化学反应分析
Types of Reactions
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Oxidation and reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction reactions, although these are less common for sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Catalysts such as bases (e.g., triethylamine) or acids (e.g., HCl) may be used to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonylureas, and other sulfonyl derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
科学研究应用
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonylurea functionalities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonylurea derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of chloride ions.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced reactivity due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
(S)-1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to its chiral nature and the presence of both cyclopropane and dioxolane rings. These structural features can impart specific reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex molecules.
属性
分子式 |
C9H15ClO4S |
|---|---|
分子量 |
254.73 g/mol |
IUPAC 名称 |
1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO4S/c1-8(2)13-6-7(14-8)5-9(3-4-9)15(10,11)12/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
XZKWFWOCXKFYCF-ZETCQYMHSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)CC2(CC2)S(=O)(=O)Cl)C |
规范 SMILES |
CC1(OCC(O1)CC2(CC2)S(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



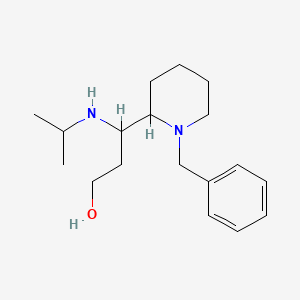
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
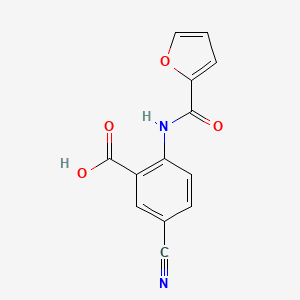
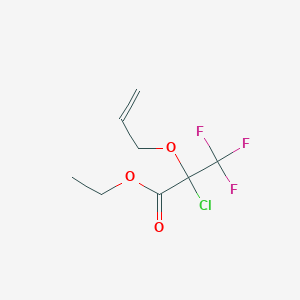
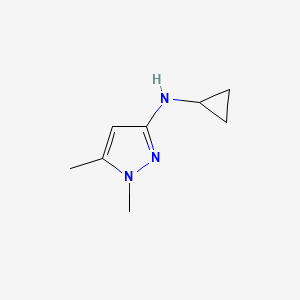
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
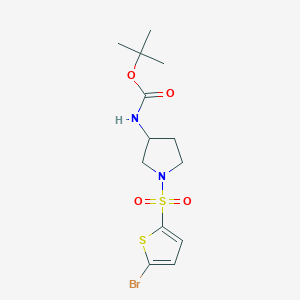
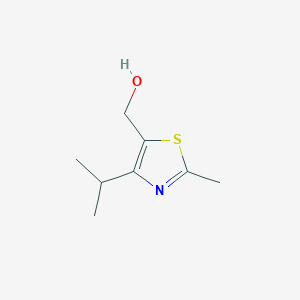
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
